![molecular formula C13H18ClNO B5879717 N-(4-chloro-2-methylphenyl)-2-ethylbutanamide](/img/structure/B5879717.png)
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted aromatic ring and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-ethylbutanamide typically involves the reaction of 4-chloro-2-methylaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloro-2-methylaniline+2-ethylbutanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.
Substitution: The chloro group in the aromatic ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-ethylbutanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide can be compared with other similar compounds, such as:
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 4-chloro-2-methylphenol
- 4-chloro-2-methylaniline
Uniqueness: The presence of the ethylbutanamide moiety in this compound distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-10(5-2)13(16)15-12-7-6-11(14)8-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSGJYSIVJEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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